molecular formula C8H4BrF3N2 B1413799 3-Bromo-4-cyano-2-(trifluoromethyl)aniline CAS No. 1805584-94-4

3-Bromo-4-cyano-2-(trifluoromethyl)aniline

Cat. No. B1413799
CAS RN: 1805584-94-4
M. Wt: 265.03 g/mol
InChI Key: GDHSDOUDHXPTFC-UHFFFAOYSA-N
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Description

3-Bromo-4-cyano-2-(trifluoromethyl)aniline, also known as 3-BCTA, is an important synthetic intermediate used in the production of various pharmaceuticals, agrochemicals, and other materials. It is a very useful reagent in organic synthesis due to its versatility and its ability to undergo a variety of chemical reactions. 3-BCTA has a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

3-Bromo-4-cyano-2-(trifluoromethyl)aniline is a versatile reagent that can undergo a variety of chemical reactions. It can act as an electrophile in nucleophilic substitution reactions, and it can also act as a nucleophile in electrophilic substitution reactions. It can also be used for the synthesis of heterocyclic compounds, polymers, and other materials.
Biochemical and Physiological Effects
This compound has been extensively studied for its biochemical and physiological effects. Studies have shown that this compound has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. It has also been reported to have anti-oxidant, anti-fungal, and anti-viral activities. In addition, this compound has been shown to have a protective effect against oxidative stress and has been shown to be effective in treating certain neurological disorders.

Advantages and Limitations for Lab Experiments

3-Bromo-4-cyano-2-(trifluoromethyl)aniline is a very useful reagent for laboratory experiments due to its versatility and its ability to undergo a variety of chemical reactions. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that this compound is a toxic compound and should be handled with caution. In addition, it is important to note that this compound should not be used in the presence of strong acids or bases as it can react with them to form hazardous compounds.

Future Directions

The potential applications of 3-Bromo-4-cyano-2-(trifluoromethyl)aniline are still being explored. Future research could focus on developing new and improved synthesis methods for this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of various diseases and disorders. Finally, research could be conducted to investigate the potential environmental impacts of this compound and its potential for environmental pollution.

Scientific Research Applications

3-Bromo-4-cyano-2-(trifluoromethyl)aniline has been extensively used in scientific research due to its versatile nature. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other materials. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines and imidazoles. In addition, this compound has been used in the synthesis of polymers, dyes, and pigments.

properties

IUPAC Name

4-amino-2-bromo-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-4(3-13)1-2-5(14)6(7)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHSDOUDHXPTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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